Thiourea, N-(3-iodophenyl)-N'-phenyl-

Catalog No.
S15242039
CAS No.
53305-98-9
M.F
C13H11IN2S
M. Wt
354.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiourea, N-(3-iodophenyl)-N'-phenyl-

CAS Number

53305-98-9

Product Name

Thiourea, N-(3-iodophenyl)-N'-phenyl-

IUPAC Name

1-(3-iodophenyl)-3-phenylthiourea

Molecular Formula

C13H11IN2S

Molecular Weight

354.21 g/mol

InChI

InChI=1S/C13H11IN2S/c14-10-5-4-8-12(9-10)16-13(17)15-11-6-2-1-3-7-11/h1-9H,(H2,15,16,17)

InChI Key

YIGJMIWIKGQIOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC(=CC=C2)I

Thiourea, N-(3-iodophenyl)-N'-phenyl- is a chemical compound with the molecular formula C13H12IN2SC_{13}H_{12}IN_2S and a molecular weight of approximately 306.17g/mol306.17\,g/mol. This compound is characterized by the presence of both an iodophenyl group and a phenyl group attached to the thiourea moiety, which contributes to its unique chemical properties and biological activities. The structure can be represented by its IUPAC name, 1-ethyl-3-(3-iodophenyl)thiourea, and is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis.

  • Oxidation: This can lead to the formation of sulfoxides or sulfones, which may have different biological activities.
  • Reduction: The compound can be reduced to yield corresponding amine derivatives, which can further participate in additional reactions.
  • Substitution: The iodophenyl group is susceptible to nucleophilic substitution reactions, allowing for the formation of various substituted derivatives.

These reactions are essential for the compound's utility in synthetic organic chemistry and medicinal applications.

Research indicates that thiourea derivatives exhibit a range of biological activities. Thiourea, N-(3-iodophenyl)-N'-phenyl- has been studied for its antibacterial and antifungal properties. Its mechanism of action likely involves interaction with specific molecular targets, such as enzymes or receptors involved in cellular processes. For instance, it may inhibit enzymes critical for bacterial cell wall synthesis, contributing to its antibacterial effects. Additionally, studies have explored its potential therapeutic applications in treating various diseases due to its unique reactivity and binding properties

The synthesis of thiourea, N-(3-iodophenyl)-N'-phenyl- typically involves several methods:

  • Conventional Synthesis: This method employs the reaction of an appropriate amine (such as phenylamine) with an isothiocyanate under controlled conditions. The reaction generally requires a solvent like dichloromethane and may be performed under nitrogen atmosphere to prevent oxidation .
  • Mechanochemical Synthesis: Recent advances have introduced solid-state mechanochemical methods where thioureas can be synthesized through ball milling techniques. This approach enhances efficiency by allowing rapid reactions without solvents, yielding high-purity products .
  • Industrial Production: On an industrial scale, large-scale reactors are utilized for optimized production conditions, including purification and crystallization steps to ensure high purity .

Thiourea, N-(3-iodophenyl)-N'-phenyl- has several applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
  • Medicinal Chemistry: Due to its biological activity, it is explored as a potential therapeutic agent.
  • Industrial Uses: The compound finds applications in producing dyes and photographic chemicals.

These diverse applications highlight the compound's versatility in both academic research and industrial settings.

Studies on thiourea derivatives have indicated that they can interact with various biological molecules. This includes binding to enzymes or receptors that modulate their activity. For example, the presence of the iodine atom in thiourea, N-(3-iodophenyl)-N'-phenyl-, enhances its reactivity and may influence its interaction with metal ions or other nucleophiles

Thiourea, N-(3-iodophenyl)-N'-phenyl- can be compared with several related compounds:

Compound NameStructure CharacteristicsUnique Features
ThioureaSimple structure without substituentsBasic thiourea framework
N-EthylthioureaContains an ethyl groupLacks aromatic substitution
N-PhenylthioureaContains a phenyl groupNo halogen substituent
Thiourea, N-(2-bromophenyl)-N'-phenylBromine instead of iodineDifferent reactivity due to bromine's properties

Uniqueness: Thiourea, N-(3-iodophenyl)-N'-phenyl- stands out due to the presence of the iodophenyl group, which imparts distinct chemical reactivity and biological properties compared to simpler thioureas or those with different halogen substitutions. This unique combination enhances its utility in specific synthetic pathways and biological applications.

XLogP3

4.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

353.96877 g/mol

Monoisotopic Mass

353.96877 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-11-2024

Explore Compound Types